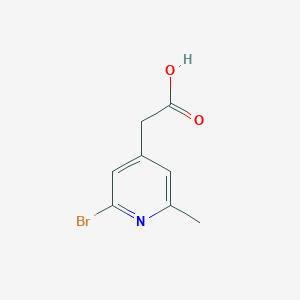
(2-Bromo-6-methylpyridin-4-YL)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromo-6-methylpyridin-4-YL)acetic acid is an organic compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol . This compound is characterized by the presence of a bromine atom at the 2-position, a methyl group at the 6-position, and an acetic acid moiety at the 4-position of a pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-methylpyridin-4-YL)acetic acid can be achieved through several synthetic routes. One common method involves the bromination of 6-methylpyridin-4-ylacetic acid using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The product is then purified using techniques like recrystallization or chromatography to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
(2-Bromo-6-methylpyridin-4-YL)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
(2-Bromo-6-methylpyridin-4-YL)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Bromo-6-methylpyridin-4-YL)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and acetic acid moiety play crucial roles in its reactivity and interactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with other molecules through substitution or coupling reactions .
類似化合物との比較
Similar Compounds
(2-Chloro-6-methylpyridin-4-YL)acetic acid: Similar structure with a chlorine atom instead of bromine.
(2-Fluoro-6-methylpyridin-4-YL)acetic acid: Similar structure with a fluorine atom instead of bromine.
(2-Iodo-6-methylpyridin-4-YL)acetic acid: Similar structure with an iodine atom instead of bromine.
Uniqueness
(2-Bromo-6-methylpyridin-4-YL)acetic acid is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom can participate in various substitution and coupling reactions, making this compound a versatile intermediate in organic synthesis.
特性
分子式 |
C8H8BrNO2 |
|---|---|
分子量 |
230.06 g/mol |
IUPAC名 |
2-(2-bromo-6-methylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C8H8BrNO2/c1-5-2-6(4-8(11)12)3-7(9)10-5/h2-3H,4H2,1H3,(H,11,12) |
InChIキー |
AMGINQQOUIULSA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)Br)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4-bromophenyl)phenyl]-N-phenyl-4-(4-phenylphenyl)aniline](/img/structure/B13442289.png)


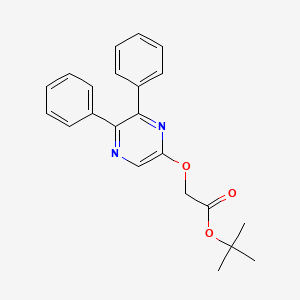
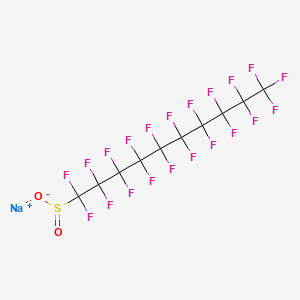
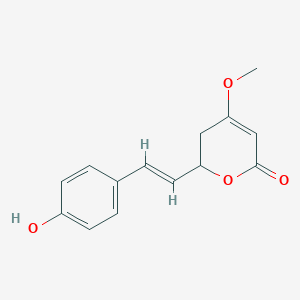
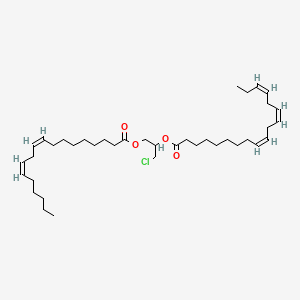
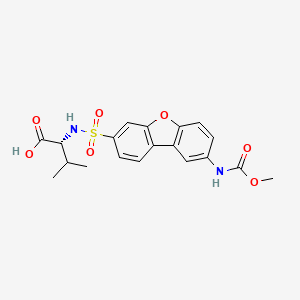
![6-Fluoro-3,4-dihydro-Alpha-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2(Mixture of Diastereomers)](/img/structure/B13442323.png)
![(2E)-3-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3,5-dimethoxyphenyl]-2-propenoic Acid](/img/structure/B13442327.png)
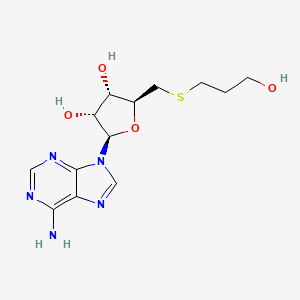
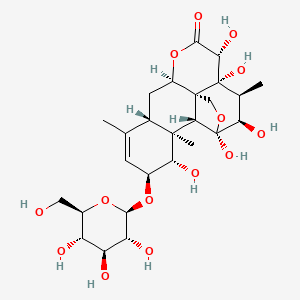
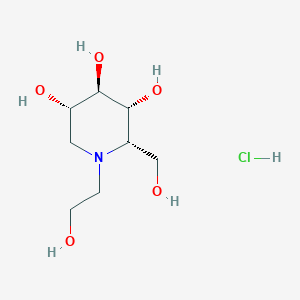
![14-Hydroxy-13,13,15,15-tetramethyl-9-oxa-2,4,6,14-tetrazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3(8),6,11,16-pentaen-5-one](/img/structure/B13442347.png)
